molecular formula C18H19Cl2N3OS2 B2369016 (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1322195-30-1

(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2369016
CAS No.: 1322195-30-1
M. Wt: 428.39
InChI Key: XEYZTWRPOSDENO-WVLIHFOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C18H19Cl2N3OS2 and its molecular weight is 428.39. The purity is usually 95%.
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Scientific Research Applications

Polyacrylamide Production and Industrial Applications

Acrylamide is primarily used to synthesize polyacrylamide, which finds numerous applications across various industries. Polyacrylamide is used as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. It is also utilized in laboratories as a solid support for protein separation by electrophoresis. The extensive industrial and laboratory use of acrylamide necessitates an understanding of its formation, distribution in food, and impact on human health (Friedman, 2003).

Acrylamide in Food Processing

Acrylamide formation during food processing, especially in high-carbohydrate heat-treated foods, has been extensively studied. The presence of acrylamide in foods formed during processing under conditions that induce Maillard browning products has heightened interest in its chemistry, biochemistry, and safety. Understanding the formation mechanisms of acrylamide in foods and developing methods to reduce its levels are crucial. Research on acrylamide formation in bakery products and the effects of different factors affecting its formation is ongoing. Recommendations for baking manufacturers to reduce acrylamide levels in their products have been proposed, considering the health risks associated with acrylamide exposure (Keramat, Lebail, Prost, & Jafari, 2011).

Toxicological and Health Impact Studies

The toxicological impact of acrylamide has been a major area of research. Studies on acrylamide's neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity provide insights into the potential health risks of acrylamide exposure. The understanding of acrylamide's action mechanism, especially its neurotoxic effects, is critical. It's essential to discern the causal relationship between acrylamide exposure and neurotoxicity and to explore possible therapies to mitigate its adverse effects (Pennisi et al., 2013).

Coordination Chemistry and Biological Interactions

The coordination chemistry of acrylamide with transition metals has been explored, providing insights into the potential roles of such interactions in acrylamide reactivity in biological systems. The solution and solid-state chemistry of acrylamide or acrylamide-based ligands with biologically relevant metal ions may be significant in elucidating the mechanism of acrylamide metabolism and its health effects (Girma, Lorenz, Blaurock, & Edelmann, 2005).

Properties

IUPAC Name

(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2.ClH/c1-21(2)9-10-22(17(23)8-6-14-4-3-11-24-14)18-20-15-7-5-13(19)12-16(15)25-18;/h3-8,11-12H,9-10H2,1-2H3;1H/b8-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYZTWRPOSDENO-WVLIHFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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